1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Physicochemical Properties Medicinal Chemistry Building Block Selection

This azepane scaffold features a 4-methoxyphenyl substituent (σp = −0.27) that modulates hinge-binding geometry and logP relative to 4-fluorophenyl analogs, enabling PKB/AKT isoform selectivity exploration. The pre-functionalized N-acyloxy ketone eliminates initial acylation, saving one step per library member in parallel synthesis. Ideal for medicinal chemistry teams expanding beyond fluoro-substituted azepane series or installing affinity tags for chemical proteomics.

Molecular Formula C19H27NO4
Molecular Weight 333.428
CAS No. 1798041-41-4
Cat. No. B2571387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate
CAS1798041-41-4
Molecular FormulaC19H27NO4
Molecular Weight333.428
Structural Identifiers
SMILESCC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C19H27NO4/c1-14(21)24-19(2,3)18(22)20-12-6-5-7-16(13-20)15-8-10-17(23-4)11-9-15/h8-11,16H,5-7,12-13H2,1-4H3
InChIKeyXAZUXSFTSBQABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 1798041-41-4): Building Block Identity and Azepane Scaffold Context


1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 1798041-41-4) is a synthetic small molecule (C19H27NO4, MW 333.4 g/mol) comprising a 3-(4-methoxyphenyl)azepane core N-functionalized with a 2-methyl-1-oxopropan-2-yl acetate group . The compound belongs to the pharmacologically relevant azepane class, which features in over 60 approved drugs and experimental therapeutics, including Tolazamide (antidiabetic) and multiple PKB/AKT kinase inhibitors [1]. Currently listed in screening compound catalogues as a research-grade building block, no primary peer-reviewed biological or pharmacological characterization data exist specifically for this compound. Its chemical architecture—a 4-methoxyphenyl substituent at the azepane 3-position combined with an acyloxy ketone side chain—positions it as a potentially derivatizable scaffold for medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, or CNS applications where seven-membered N-heterocycles have demonstrated validated target engagement.

Why Generic Azepane Substitution Fails: The Critical Role of the 4-Methoxy Substituent and Acyloxy Ketone Side Chain in 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate


Azepane derivatives are not interchangeable because subtle variations in the aryl substituent at the 3-position and the nature of the N-acyl group profoundly alter kinase hinge-binding geometry, plasma stability, and lipophilicity—parameters that dictate both target potency and pharmacokinetic fate [1]. In the PKB/AKT inhibitor series described by Breitenlechner et al., replacing a 4-fluoro-3-methoxybenzoyl fragment with alternative aryl groups shifted PKB-α IC₅₀ values from 5 nM to >100 nM, while substituting the ester linker (present in the target compound as the acyloxy ketone) with amide or ether isosteres was required to achieve mouse plasma stability [2]. For the target compound, the 4-methoxyphenyl group introduces distinct electronic (σp = −0.27 for OMe vs. +0.06 for F) and lipophilic (π = −0.02 for OMe vs. +0.14 for F) properties relative to the 4-fluorophenyl analog (CAS 1797565-27-5), which will differentially affect both binding pocket complementarity and metabolic susceptibility . Additionally, the 2-methyl-1-oxopropan-2-yl acetate side chain contains a sterically hindered ester that may serve as a plasma-labile prodrug motif or a synthetic handle for further diversification—features absent from simpler azepane building blocks such as 3-(4-methoxyphenyl)azepane (CAS 1333960-81-8). These structural differences mean that in-class compounds cannot be freely substituted without risking loss of desired biological activity, altered metabolic stability, or incompatibility with downstream synthetic routes.

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate: Quantitative Evidence Guide for Scientific Selection


Molecular Weight and Heavy Atom Count Differentiation from the 4-Fluorophenyl Analog

The target compound (C19H27NO4, MW 333.4) carries a higher molecular weight and an additional oxygen atom compared to the 4-fluorophenyl analog 1-(3-(4-fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (C18H24FNO3, MW 321.4), a difference of 12.0 g/mol attributable to the OCH3 vs. F substitution . This increases the hydrogen bond acceptor count from 3 to 4 and the topological polar surface area (tPSA), two parameters that influence blood-brain barrier penetration and oral bioavailability predictions. In the context of azepane-based kinase inhibitor SAR established by Breitenlechner et al. (2004), the 4-methoxy substituent alters the electron density of the aryl ring through resonance donation, which may strengthen π-stacking interactions with tyrosine or phenylalanine residues in the kinase hinge region compared to the electron-withdrawing fluoro substituent [1]. At the class level, methoxy-to-fluoro switches in related heterocyclic series have been associated with 10- to 100-fold shifts in target binding affinity, although no direct data exist for this specific compound pair.

Physicochemical Properties Medicinal Chemistry Building Block Selection

Acyloxy Ketone Side Chain as a Differentiating Synthetic Handle vs. Simple Azepane Building Blocks

The target compound incorporates a 2-methyl-1-oxopropan-2-yl acetate moiety—an acyloxy ketone—attached to the azepane nitrogen, whereas simpler building blocks such as 3-(4-methoxyphenyl)azepane (CAS 1333960-81-8, C13H19NO, MW 205.3) lack any N-substitution . This structural elaboration provides (a) a sterically hindered ester that can function as a masked carboxylic acid or alcohol precursor upon hydrolysis, (b) a ketone carbonyl for reductive amination or Grignard addition, and (c) a quaternary carbon center that introduces conformational constraint. In the PKB/AKT inhibitor development program, Breitenlechner et al. demonstrated that the presence of an ester moiety at the corresponding position of the azepane ring contributed to nanomolar PKB-α inhibition (IC₅₀ = 5 nM for compound 1) but also conferred plasma instability, necessitating isosteric replacement with amide or ether linkers to achieve both potency (IC₅₀ = 4 nM for compound 4) and plasma stability [1]. This establishes that the acyloxy ketone group is a chemically addressable handle whose retention or modification can be rationally tuned—a capability absent in unsubstituted azepane cores.

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Predicted Lipophilicity Shift (ClogP) Relative to the 4-Fluorophenyl Congener

Using the Hansch substituent constants, the 4-methoxy group (π = −0.02) is marginally less lipophilic than the 4-fluoro substituent (π = +0.14), yielding a predicted ClogP difference of approximately −0.16 log units for the target compound relative to the 4-fluorophenyl analog [1]. While modest in absolute terms, this difference positions the target compound closer to the optimal lipophilicity range (ClogP 1–3) for oral drug candidates as defined by Lipinski's Rule of Five. Furthermore, the oxygen atom in the methoxy group introduces an additional site for potential Phase I metabolism (O-demethylation), which may result in a distinct metabolite profile compared to the metabolically more inert C–F bond in the fluoro analog. In the broader azepane class, Zha et al. (2019) noted that modulation of aryl substituent lipophilicity was a key parameter in optimizing both potency and pharmacokinetics across diverse therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial programs [2].

Lipophilicity ADME Prediction Drug-likeness

Azepane Scaffold Pharmacological Validation: Class-Level Evidence from PKB/AKT Kinase Inhibition

Although no target-specific biological data exist, the azepane scaffold has been rigorously validated in the context of PKB/AKT kinase inhibition. Breitenlechner et al. (2004) reported that azepane derivative 1 exhibited PKB-α IC₅₀ = 5 nM but was plasma-unstable due to its ester linkage; iterative structure-based optimization yielded compound 4 with PKB-α IC₅₀ = 4 nM and full plasma stability in mouse plasma [1]. The Hoffmann-La Roche patent US 6,887,864 further claims azepane derivatives with anti-cell-proliferation activity and increased plasma stability, establishing the scaffold's relevance to oncology drug discovery [2]. The target compound shares the core 3-arylazepane architecture and an ester-containing side chain, placing it within the same chemical space as these validated inhibitors. At a broader level, the 2019 review by Zha et al. documents azepane-containing compounds with activities spanning anticancer, antitubercular, anti-Alzheimer's, antimicrobial, and histamine H3 receptor modulation, confirming the scaffold's multi-target pharmacological potential [3]. This class-level evidence supports the rationale for procuring the target compound as a starting point for kinase-focused or GPCR-targeted library synthesis, with the explicit caveat that its specific activity has not been measured.

Kinase Inhibition Anticancer PKB/AKT Plasma Stability

Recommended Research and Industrial Application Scenarios for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate


Kinase-Focused Medicinal Chemistry: PKB/AKT and Related AGC Kinase Inhibitor Design

The target compound is structurally positioned within the azepane PKB/AKT inhibitor chemical space validated by Breitenlechner et al. (2004) and the Roche patent portfolio [1]. Its 3-(4-methoxyphenyl)azepane core provides the hinge-binding scaffold, while the acyloxy ketone side chain offers a modifiable linker for SAR exploration. Researchers can leverage this compound as a starting point for library synthesis aimed at identifying new PKB-α, PKA, or related AGC kinase inhibitors with improved selectivity or pharmacokinetic profiles. The methoxy substituent's resonance-donating properties may confer distinct hinge-binding geometry compared to the extensively characterized fluoro analogs, potentially unlocking isoform selectivity. The ester moiety can be systematically replaced with amide, ether, or carbon-linked isosteres following the established plasma-stability optimization strategy, where compound 4 achieved PKB-α IC₅₀ = 4 nM with full mouse plasma stability [1]. Procurement for this application is warranted when the research objective is to diversify beyond the published fluoro-substituted azepane chemical matter.

Synthetic Building Block for Parallel Library Synthesis and Late-Stage Diversification

The compound's pre-functionalized N-acyloxy ketone eliminates the need for initial N-acylation chemistry, providing an immediate entry point for amide coupling, reductive amination at the ketone carbonyl, or ester hydrolysis to generate carboxylic acid or alcohol intermediates [1]. Compared to the simpler building block 3-(4-methoxyphenyl)azepane (CAS 1333960-81-8), which requires de novo N-functionalization, the target compound saves at least one synthetic transformation per library member. This efficiency gain is particularly relevant for high-throughput parallel synthesis workflows where step-count reduction directly impacts throughput and cost. The quaternary α-carbon also introduces conformational constraint that may enhance binding affinity through entropic stabilization. Industrial users engaged in combinatorial chemistry or DNA-encoded library (DEL) synthesis should consider this compound when an azepane scaffold with pre-installed orthogonal reactive handles is required.

CNS or Peripheral Drug Discovery Programs Requiring tunable Lipophilicity and Hydrogen Bonding

The 4-methoxyphenyl group confers a predicted ClogP reduction of approximately 0.16 log units relative to the 4-fluorophenyl analog [1], combined with an additional hydrogen bond acceptor that increases tPSA. In practice, this shifts the compound toward improved CNS MPO desirability for peripheral targets or toward the lower boundary of CNS drug-likeness, depending on the specific program requirements [2]. The methoxy group also provides a metabolic soft spot (O-demethylation) that can be exploited for prodrug design or, conversely, blocked through deuteration or cyclopropyl substitution if metabolic stability is desired. These differentiated physicochemical properties make the target compound a rational choice over the fluoro analog when lead optimization requires fine-tuning of lipophilicity, solubility, or metabolic fate within an azepane-containing series.

Tool Compound Precursor for Chemical Biology Target Identification

The acyloxy ketone moiety can serve as a precursor for the installation of affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine) via the ketone carbonyl or after ester hydrolysis, enabling target deconvolution studies in chemical proteomics [1]. The azepane scaffold's presence in multiple bioactive chemotypes (kinase inhibitors, orexin receptor antagonists, κ-opioid agonists) suggests that probes derived from this building block could illuminate target engagement across diverse protein families [2]. The 4-methoxyphenyl group additionally provides a UV-active chromophore (λmax ~275 nm) useful for HPLC-based purification and quantification. Researchers requiring a synthetically tractable azepane scaffold for chemical biology probe development should consider this compound as a versatile entry point, particularly when the goal is to generate affinity reagents for target classes with established azepane pharmacophore sensitivity.

Quote Request

Request a Quote for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.